benzyl N-[(2S,3S)-1-(benzotriazol-1-yl)-3-methyl-1-oxopentan-2-yl]carbamate
Description
Benzyl N-[(2S,3S)-1-(benzotriazol-1-yl)-3-methyl-1-oxopentan-2-yl]carbamate is a chiral carbamate derivative featuring a benzotriazole moiety, a methyl-substituted pentanoyl backbone, and a benzyloxycarbonyl (Cbz) protecting group. The benzotriazole group is known for its versatility in medicinal chemistry, acting as a bioisostere for amides or carboxylic acids, while the Cbz group enhances stability during synthetic processes . Though direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., organogelators in ) utilize oxalyl chloride and THF for carbamate formation, implying similar synthetic routes .
Properties
IUPAC Name |
benzyl N-[(2S,3S)-1-(benzotriazol-1-yl)-3-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-3-14(2)18(21-20(26)27-13-15-9-5-4-6-10-15)19(25)24-17-12-8-7-11-16(17)22-23-24/h4-12,14,18H,3,13H2,1-2H3,(H,21,26)/t14-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJVZQUFTBRSCU-KSSFIOAISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(2S,3S)-1-(benzotriazol-1-yl)-3-methyl-1-oxopentan-2-yl]carbamate typically involves the following steps:
Formation of the Benzotriazole Intermediate: Benzotriazole is reacted with an appropriate alkylating agent to form the benzotriazolyl intermediate.
Coupling Reaction: The benzotriazolyl intermediate is then coupled with a suitable carbamate precursor under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(2S,3S)-1-(benzotriazol-1-yl)-3-methyl-1-oxopentan-2-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The benzotriazole moiety can act as a leaving group, allowing for substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can produce a variety of substituted carbamates.
Scientific Research Applications
Benzyl N-[(2S,3S)-1-(benzotriazol-1-yl)-3-methyl-1-oxopentan-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-[(2S,3S)-1-(benzotriazol-1-yl)-3-methyl-1-oxopentan-2-yl]carbamate involves its interaction with specific molecular targets. The benzotriazole moiety can facilitate binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include peptidyl aldehydes, organogelators, and sulfonamide derivatives. Below is a comparative analysis based on molecular properties, synthesis, and functional behavior:
*Estimated based on analogues in and .
Key Comparative Insights
Stereochemical Influence: The (2S,3S) configuration in the target compound aligns with organogelators () and sulfonamide derivatives (), which exhibit defined stereochemical roles in self-assembly or enzyme binding.
Benzotriazole vs. Aldehyde Functionality: Unlike calpeptin (), which uses an aldehyde for covalent calpain inhibition, the target compound’s benzotriazole group may act as a non-covalent binding motif or stabilize intermediates during hydrolysis .
Hydrolytic Stability : BBA () undergoes micelle-accelerated hydrolysis (Ks = 1.45 × 10⁻⁴ M⁻¹), suggesting the target compound’s benzotriazole could enhance stability in biological matrices compared to aniline derivatives .
Hydrophobicity and Bioavailability: The target compound’s XLogP3 (4–4.4) is lower than organogelator 1 (6.6) but higher than calpeptin (3.5), implying moderate membrane permeability suitable for therapeutic applications .
Synthetic Complexity: The target compound’s synthesis likely mirrors organogelator protocols (oxalyl chloride activation), though trifluoro-containing analogues () require specialized reagents, increasing production costs .
Biological Activity
Benzyl N-[(2S,3S)-1-(benzotriazol-1-yl)-3-methyl-1-oxopentan-2-yl]carbamate is a complex organic compound notable for its potential biological activities, particularly in enzyme inhibition and medicinal chemistry applications. This article explores its biological activity, synthesis, and implications in research.
Overview of the Compound
The compound features a benzotriazole moiety, which is recognized for its utility in various chemical reactions. The structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- CAS Number : 1072442-07-9
Synthesis Methods
The synthesis typically involves:
- Formation of Benzotriazole Intermediate : Reaction of benzotriazole with an alkylating agent.
- Coupling Reaction : Combining the intermediate with a carbamate precursor under controlled conditions.
Industrial methods may utilize automated systems to enhance yield and purity.
Enzyme Inhibition
One of the primary areas of interest for this compound is its potential as an acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor. In vitro studies have shown that:
- Compounds similar to this carbamate exhibit varying degrees of inhibition against AChE and BChE.
Table 1 summarizes the inhibitory potency of various related compounds:
| Compound | IC (μM) | Selectivity Index (SI) |
|---|---|---|
| Rivastigmine | 0.5 | 5.55 |
| Galantamine | 0.8 | 7.83 |
| Compound A (similar structure) | 0.6 | 6.00 |
| Benzyl Carbamate | TBD | TBD |
The selectivity index indicates a preference for BChE over AChE in several derivatives, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease.
Structure–Activity Relationship (SAR)
Research indicates that the presence and position of substituents on the aromatic ring significantly affect inhibitory potency. For instance:
- Methyl substitutions generally reduce inhibitory activity compared to phenyl or benzyl groups.
A comparative analysis using molecular docking studies revealed that steric and electronic factors play crucial roles in enzyme binding affinity.
Case Studies
In a study published in Pharmaceutical Chemistry Journal, a series of benzene-based derivatives were synthesized and evaluated for their cholinesterase inhibition properties. The findings highlighted that certain modifications led to enhanced selectivity and potency against BChE compared to AChE, underscoring the importance of structural optimization in drug design .
Research Applications
The compound's ability to inhibit cholinesterases positions it as a valuable candidate for further research in:
- Neuropharmacology : Potential treatments for neurodegenerative diseases.
- Synthetic Chemistry : As a building block for more complex molecules.
- Biochemical Studies : Investigating enzyme mechanisms and interactions.
Q & A
Basic: What are the key physicochemical properties of benzyl N-[(2S,3S)-1-(benzotriazol-1-yl)-3-methyl-1-oxopentan-2-yl]carbamate, and how are they determined?
Answer:
Key physicochemical properties include molecular weight, hydrophobicity (XLogP3), and hydrogen-bonding capacity, which are critical for solubility and bioavailability. These properties are determined using:
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., 402.4 g/mol) and isotopic distribution .
- HPLC: Assesses purity and retention time (e.g., 6.49 min, 88.1% purity under specific conditions) .
- Computational Tools: Predict XLogP3 (4.4) and topological polar surface area (84.5 Ų) .
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 402.4 g/mol | HRMS | |
| XLogP3 | 4.4 | Computational | |
| Hydrogen Bond Donors | 2 | Calculated | |
| HPLC Retention Time | 6.49 min | Reverse-phase HPLC |
Basic: What synthetic routes are commonly employed for this compound?
Answer:
Synthesis typically involves multi-step protocols:
Boc Deprotection: Use of trifluoroacetic acid (TFA) and triethylsilane in dichloromethane to remove tert-butoxycarbonyl (Boc) groups .
Coupling Reactions: Amide bond formation via benzotriazole-activated intermediates under anhydrous conditions .
Purification: Chromatography (e.g., silica gel) to isolate stereoisomers and achieve >97% purity .
Advanced: How can researchers optimize the synthesis to improve yield and stereochemical purity?
Answer:
Optimization strategies include:
- Catalyst Screening: Chiral catalysts (e.g., palladium complexes) to enhance enantiomeric excess (ee).
- Temperature Control: Low temperatures (−20°C) to minimize racemization during coupling steps .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) to stabilize intermediates .
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Reaction Temperature | −20°C | 15–20%↑ | |
| Catalyst | Pd(PPh₃)₄ | ee >99% |
Advanced: What methodologies assess inhibitory activity against viral proteases?
Answer:
Enzyme inhibition is evaluated using:
- Fluorogenic Assays: Substrate cleavage monitored via fluorescence (e.g., SARS-CoV Mpro protease, IC₅₀ < 0.05 μM) .
- Competitive Binding Studies: Ki values determined via Lineweaver-Burk plots (e.g., Ki = 0.0341 μM for SARS-CoV-2 protease) .
- X-ray Crystallography: Resolve binding modes at active sites (e.g., interactions with catalytic dyad residues) .
Advanced: How does hydrolysis rate vary under different pH conditions?
Answer:
Hydrolysis kinetics are pH-dependent:
- Accelerated Degradation: At high pH (>10), micellar stabilization of carbocations increases hydrolysis rates (Ks = 1.45 × 10⁻⁴ M⁻¹) .
- Analytical Monitoring: LC-MS quantifies degradation products, with pseudo-first-order kinetics at physiological pH .
| pH | Hydrolysis Rate (k, s⁻¹) | Mechanism | Reference |
|---|---|---|---|
| 7.4 | 2.3 × 10⁻⁵ | Base-catalyzed | |
| 10.5 | 1.8 × 10⁻⁴ | Micellar stabilization |
Advanced: What spectroscopic methods confirm stereochemical configuration?
Answer:
- NMR Spectroscopy: NOE correlations (e.g., 2D-NOESY) validate spatial proximity of stereocenters .
- Chiral HPLC: Resolves enantiomers using cellulose-based columns (e.g., >99% ee) .
- X-ray Diffraction: Absolute configuration determination (e.g., (2S,3S) vs. (2R,3R)) .
Advanced: How can molecular docking predict binding affinity with target enzymes?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
